molecular formula C12H14O3 B14876766 2-(BenZo[d][1,3]dioxol-5-yl)cyclopentanol

2-(BenZo[d][1,3]dioxol-5-yl)cyclopentanol

Cat. No.: B14876766
M. Wt: 206.24 g/mol
InChI Key: PUKOQKVUTNUAPV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol typically involves the following steps:

Chemical Reactions Analysis

trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Scientific Research Applications

trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its effects on biological systems and potential therapeutic applications.

    Medicine: The compound is explored for its potential medicinal properties, including its role in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol can be compared with other similar compounds, such as:

The uniqueness of trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H14O3/c13-10-3-1-2-9(10)8-4-5-11-12(6-8)15-7-14-11/h4-6,9-10,13H,1-3,7H2

InChI Key

PUKOQKVUTNUAPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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